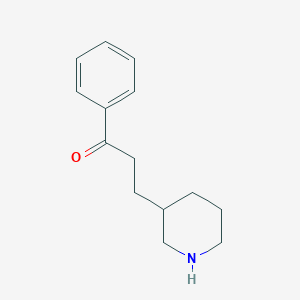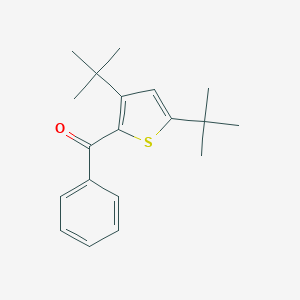
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is a synthetic compound that belongs to the class of ketones. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of specific biological compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone are not well documented. However, it is known to have potential anti-inflammatory, anti-cancer, and anti-viral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone in lab experiments are its high purity, stability, and ease of use. However, the limitations of using this compound are its potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and application of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone. These include the synthesis of novel compounds with potential biological activity, the development of new synthetic methods, and the investigation of its mechanism of action and physiological effects. Additionally, there is a need for further research into the potential toxicity of this compound and its safe handling in lab experiments.
Conclusion:
In conclusion, (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is a synthetic compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. It has potential anti-inflammatory, anti-cancer, and anti-viral activity, and its future directions include the synthesis of novel compounds, the development of new synthetic methods, and the investigation of its mechanism of action and physiological effects. However, its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling are limitations that need to be addressed.
Métodos De Síntesis
The synthesis of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone involves the reaction of 2-thiophenecarboxylic acid with tert-butyl magnesium chloride, followed by the reaction with benzophenone. The final product is obtained through the purification process using chromatography techniques.
Aplicaciones Científicas De Investigación
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of novel compounds with potential biological activity, such as anti-inflammatory, anti-cancer, and anti-viral agents.
Propiedades
Fórmula molecular |
C19H24OS |
|---|---|
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
(3,5-ditert-butylthiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H24OS/c1-18(2,3)14-12-15(19(4,5)6)21-17(14)16(20)13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clave InChI |
VYQAIPNCGIAQAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)C2=CC=CC=C2)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=C(S1)C(=O)C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



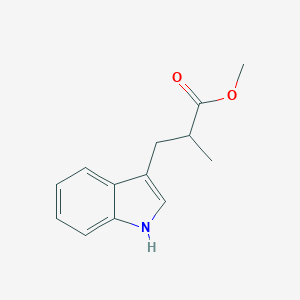
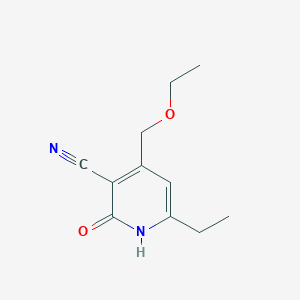
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
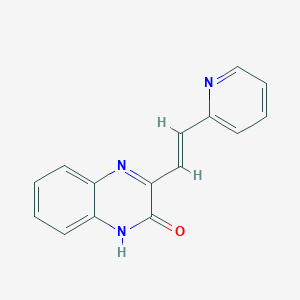
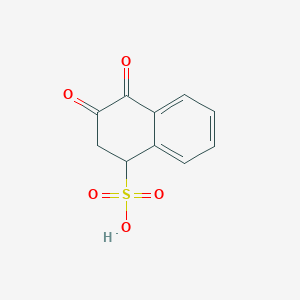

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
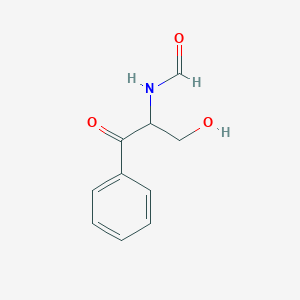
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)


